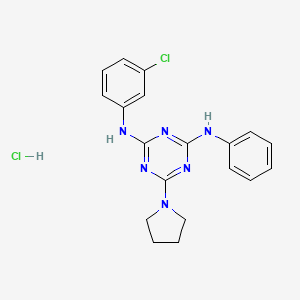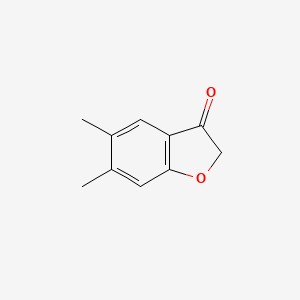
8-Methoxyisoquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxyisoquinolin-3-ol is a chemical compound with the molecular formula C10H9NO2 . It is related to the isoquinoline family, which is a class of heterocyclic compounds. Isoquinolines are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Molecular Structure Analysis
The molecular structure of 8-Methoxyisoquinolin-3-ol consists of a bicyclic compound with a pyridine ring fused to a phenol, where the methoxy group is attached to position 8 . The average mass of this compound is 159.185 Da .Wissenschaftliche Forschungsanwendungen
Phototoxicity Reduction in Antibacterial Agents : A study found that introducing a methoxy group at the 8 position of the quinolone nucleus significantly reduces the phototoxicity of fluoroquinolone antibacterial agents. This modification showed improved stability under long-wave UV light irradiation and reduced inflammatory lesions in a murine model, compared to other derivatives (Marutani et al., 1993).
Synthesis of Dopamine Antagonists : Another study focused on synthesizing 8-aryltetrahydroisoquinolines as dopamine antagonists, indicating the potential neuroleptic activity of these compounds. The study explored various synthetic pathways and evaluated the in vitro dopamine receptor activity (Ellefson et al., 1980).
Antitumor Activity : Methoxy‐indolo[2,1‐a]isoquinolines were synthesized and tested for cytostatic activity in vitro using various cancer cell lines. Some derivatives showed significant inhibition of cell proliferation, highlighting their potential as antitumor agents (Ambros et al., 1988).
Inhibitors of DNA Repair Enzyme : A series of quinazolinone inhibitors, including 8-methoxy derivatives, were synthesized and evaluated for their ability to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These inhibitors showed potential in enhancing the cytotoxicity of drug- and radiation-induced DNA damage (Griffin et al., 1998).
Antiparasitic Activities : The antiparasitic efficacy of 8-Aminoquinoline derivatives was evaluated, demonstrating significant activity against various parasites. One study focused on the enantiomers of an 8-aminoquinoline compound, finding differential effects on efficacy and toxicity, which could be crucial for therapeutic applications (Nanayakkara et al., 2008).
Tubulin Polymerization Inhibition : Methoxy-substituted indoles were studied for their ability to inhibit tubulin polymerization, a key action in certain cytostatics. Some derivatives demonstrated effective disruption of microtubule assembly, similar to colchicine, indicating potential in cancer treatment (Gastpar et al., 1998).
Anti-corrosion Applications : A study on 8-hydroxyquinoline derivatives revealed their potential as anti-corrosion agents for mild steel in acidic media. The research combined gravimetric and electrochemical techniques to demonstrate the effectiveness of these compounds in preventing corrosion (Douche et al., 2020).
Metal Ion Detection : A novel chemosensor based on 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 was characterized for its selective response to Cd^2+ ions. This compound showed potential for measuring cadmium concentrations in various applications (Prodi et al., 2001).
Wirkmechanismus
Target of Action
8-Methoxyisoquinolin-3-ol, also known as 8-Methoxyisoquinolin-3(2H)-one, is a versatile chemical compound used in various scientific research applications. It has been found to have antifungal properties, with isoquinoline derivatives showing medium to excellent antifungal activity . The primary targets of this compound are fungal pathogens, including Alternaria solani, Alternaria alternata, and Physalospora piricola .
Mode of Action
This interaction disrupts the normal functioning of the enzyme, leading to the inhibition of fungal growth .
Biochemical Pathways
The compound affects the citric acid cycle and the electron transport chain, two crucial biochemical pathways in fungi. By inhibiting succinate dehydrogenase, the compound disrupts the conversion of succinate to fumarate in the citric acid cycle and the transfer of electrons in the electron transport chain . This disruption leads to a decrease in ATP production, which is essential for fungal growth and reproduction .
Pharmacokinetics
The long half-life makes it suitable for once-daily administration
Result of Action
The inhibition of succinate dehydrogenase by 8-Methoxyisoquinolin-3-ol leads to a decrease in ATP production, disrupting the energy supply of the fungal cells . This results in the inhibition of fungal growth and reproduction, effectively controlling the spread of fungal pathogens .
Action Environment
The action, efficacy, and stability of 8-Methoxyisoquinolin-3-ol can be influenced by various environmental factors. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature can affect its stability. Additionally, the compound may have different efficacies against different fungal pathogens, indicating that the specific environment of the pathogen can influence the compound’s action
Eigenschaften
IUPAC Name |
8-methoxy-2H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-5-10(12)11-6-8(7)9/h2-6H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAZPEVZVKKVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=O)NC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxyisoquinolin-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2919959.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2919960.png)

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2919963.png)
![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2919965.png)

![4-methoxy-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2919967.png)

![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2919971.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2919972.png)